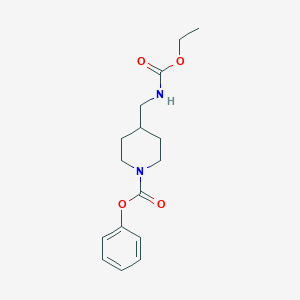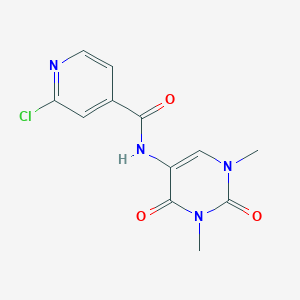
3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as PIQ, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in biomedical research. PIQ is a heterocyclic compound that belongs to the quinazolinone family and has a unique chemical structure that makes it a promising candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its ability to bind to specific targets in the body, such as protein kinases, enzymes, and receptors, and modulate their activity. This compound has been shown to inhibit the activity of CK2 by binding to its active site and preventing its phosphorylation of target proteins. Similarly, this compound has been found to inhibit the activity of COX-2 by binding to its active site and blocking the production of inflammatory mediators. Additionally, this compound has been shown to block the activity of the NMDA receptor by binding to its allosteric site and preventing the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific target and the concentration used. In general, this compound has been found to have anticancer, anti-inflammatory, and neuroprotective effects, as mentioned earlier. Additionally, this compound has been shown to have antioxidant properties by scavenging reactive oxygen species (ROS) and reducing oxidative stress. Moreover, this compound has been found to have antiviral effects by inhibiting the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one in lab experiments include its high potency, selectivity, and specificity for its target, as well as its unique chemical structure that allows for modifications and optimization. Moreover, this compound has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential off-target effects that may interfere with the interpretation of results.
Orientations Futures
There are several future directions related to 3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one that warrant further investigation. One direction is to explore the potential of this compound as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegeneration. Another direction is to optimize the chemical structure of this compound and develop analogs with improved potency, selectivity, and pharmacokinetic properties. Furthermore, it would be interesting to investigate the role of this compound in modulating other cellular processes, such as autophagy, apoptosis, and DNA repair. Finally, it would be valuable to elucidate the molecular mechanisms underlying the effects of this compound and its target proteins, which may provide insights into the development of novel therapies.
Méthodes De Synthèse
The synthesis of 3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one involves a multi-step process that starts with the reaction of 3-(1-(5-bromoisoxazol-3-yl)piperidin-3-yl)quinazolin-4(3H)-one with sodium azide to form 3-(1-(5-azidoisoxazol-3-yl)piperidin-3-yl)quinazolin-4(3H)-one. This intermediate product is then reduced with palladium on carbon to yield 3-(1-(5-aminoisoxazol-3-yl)piperidin-3-yl)quinazolin-4(3H)-one, which is further reacted with 3-(tert-butoxycarbonyl)propionic acid to obtain this compound.
Applications De Recherche Scientifique
3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one has been extensively studied for its potential applications in biomedical research. It has been shown to have anticancer properties by inhibiting the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. This compound has also been found to have anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Furthermore, this compound has been shown to have neuroprotective effects by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Propriétés
IUPAC Name |
3-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c28-21-17-7-1-2-8-18(17)24-14-27(21)16-6-4-10-26(13-16)22(29)19-11-20(30-25-19)15-5-3-9-23-12-15/h1-3,5,7-9,11-12,14,16H,4,6,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSVNXISABEZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CN=CC=C3)N4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

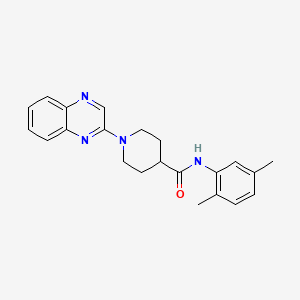
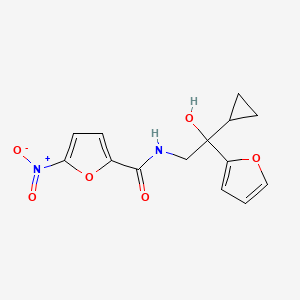

![3-Benzoyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2976155.png)
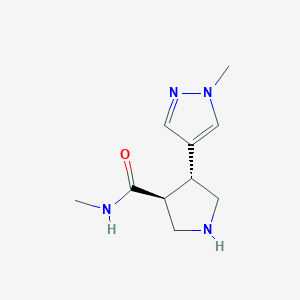
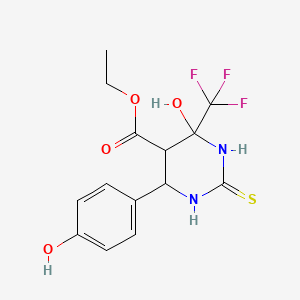

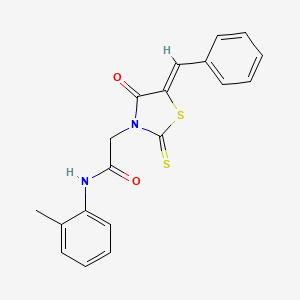
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2976164.png)

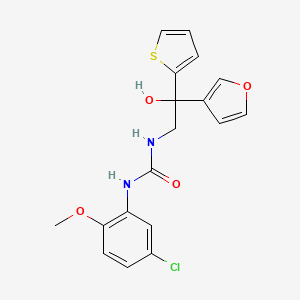
![Benzo[d]thiazol-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2976169.png)
